molecular formula C12H19Cl2NO B5451060 2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride

2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5451060
M. Wt: 264.19 g/mol
InChI Key: ALPFJYYVISREJI-UHFFFAOYSA-N
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Description

2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group substituted with chlorine and ethyl groups, and an ethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride typically involves the reaction of 4-chloro-3-ethylphenol with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. This intermediate is then reacted with ethylamine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final conversion to the hydrochloride salt. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the chlorine substituent.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 4-chloro-3-ethylphenoxyacetic acid.

    Reduction: Formation of 3-ethylphenoxy-N-ethylethanamine.

    Substitution: Formation of 2-(4-methoxy-3-ethylphenoxy)-N-ethylethanamine.

Scientific Research Applications

2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-ethylphenoxy)-N,N-dimethylethanamine
  • 2-(4-chloro-3-ethylphenoxy)-N-(2-furylmethyl)ethanamine

Uniqueness

2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the ethylethanamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-(4-chloro-3-ethylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-3-10-9-11(5-6-12(10)13)15-8-7-14-4-2;/h5-6,9,14H,3-4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFJYYVISREJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCNCC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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